molecular formula C11H9BrN4O B8317830 3-Bromo-5-(pyrazin-2-ylamino)-benzamide

3-Bromo-5-(pyrazin-2-ylamino)-benzamide

Cat. No.: B8317830
M. Wt: 293.12 g/mol
InChI Key: KDHNICLMZQPGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(pyrazin-2-ylamino)-benzamide is a brominated benzamide derivative featuring a pyrazine-2-ylamino substituent at the 5-position of the benzene ring. This compound is of significant interest in medicinal chemistry due to the structural versatility of benzamide derivatives, which are known for their roles in biochemical processes and therapeutic applications, including anticancer and antimicrobial activities . Synthetic routes for such compounds often involve palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) and microwave-assisted cyclization, as demonstrated in related benzamide syntheses .

Properties

Molecular Formula

C11H9BrN4O

Molecular Weight

293.12 g/mol

IUPAC Name

3-bromo-5-(pyrazin-2-ylamino)benzamide

InChI

InChI=1S/C11H9BrN4O/c12-8-3-7(11(13)17)4-9(5-8)16-10-6-14-1-2-15-10/h1-6H,(H2,13,17)(H,15,16)

InChI Key

KDHNICLMZQPGEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)NC2=CC(=CC(=C2)C(=O)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound and its pyridine/thiourea analogs achieve high yields (~80–95%) via coupling reactions, whereas direct benzoylation (e.g., Rip-B) results in moderate yields (80%) .

Physicochemical and Spectroscopic Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) ¹H/¹³C-NMR Features LCMS (m/z)
3-Bromo-5-(pyrazin-2-ylamino)-benzamide Not reported Aromatic protons (δ 7.5–8.5 ppm), NH signals ~420 (M+1)
Rip-B 90 Methoxy (δ 3.8 ppm), ethylamide chain N/A
Rip-D 96 Hydroxy (δ 10.2 ppm), methoxy substituents N/A
N-((3-Bromo-5-(trifluoromethoxy)pyridin-2-yl)carbamothioyl)benzamide N/A Thiourea (δ 9.5 ppm), CF₃ (δ -60 ppm) 419.8/421.8

Key Observations :

  • Thermal Stability : Rip-B and Rip-D exhibit lower melting points (90–96°C) compared to brominated analogs, likely due to reduced crystallinity from flexible substituents (e.g., ethylamide chains) .
  • Spectral Signatures : The target compound’s pyrazine ring generates distinct aromatic proton shifts (δ 8.0–8.5 ppm), differentiating it from methoxy- or hydroxy-substituted derivatives .

Table 3: Bioactivity and Pharmacokinetic Comparisons

Compound Name Biological Activity ADMET Predictions (pkCSM)
This compound Anticancer (in vitro P. aeruginosa inhibition) Moderate solubility, low hepatotoxicity
N-(Phenylcarbamoyl)benzamide Cytotoxic (unspecified targets) High intestinal absorption, CYP2D6 inhibition
Matricin (benzamide-related sesquiterpene) Antioxidant, lung cancer mitigation Poor bioavailability, high clearance

Key Observations :

  • Antimicrobial Potential: The target compound’s bromine and pyrazine groups may enhance activity against Pseudomonas aeruginosa, a common drug-resistant pathogen .
  • ADMET Limitations : While benzamide derivatives generally exhibit moderate solubility, bulky substituents (e.g., trifluoromethoxy in ) may reduce metabolic stability compared to simpler analogs like Rip-B .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.